![molecular formula C16H22N2O2 B2827108 1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2202176-31-4](/img/structure/B2827108.png)

1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

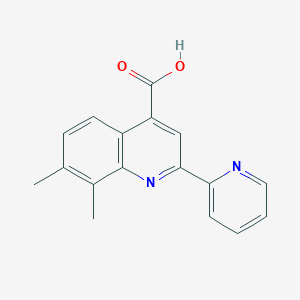

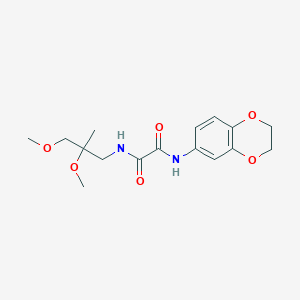

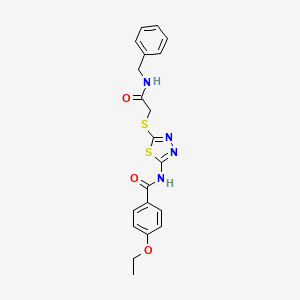

The compound “1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, a cyclohexyl ring, and a 3-methylpyridin-2-yl group . The pyrrolidin-2-one ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring, the cyclohexyl ring, and the 3-methylpyridin-2-yl group . The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The pyrrolidin-2-one ring, for example, could undergo reactions typical of nitrogen heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidin-2-one ring, the cyclohexyl ring, and the 3-methylpyridin-2-yl group . These groups could affect properties such as solubility, stability, and reactivity.Applications De Recherche Scientifique

C-H Bond Functionalization

1-Aminopyridinium ylides, related to the core structure of interest, serve as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. These groups' efficiency is influenced by the substitution at the pyridine moiety, with specific ylides allowing for functionalization of primary C-H bonds without external ligands, highlighting their potential in organic synthesis and modification of complex molecules (K. Le, Hanh Nguyen, & O. Daugulis, 2019).

Synthesis of Pyrroles

The condensation of 1,3-diones and 2-(aminomethyl)pyridine can efficiently synthesize 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, involving intermediates akin to the chemical structure . This process highlights a novel method for synthesizing pyrrole derivatives, essential in medicinal chemistry and material science (Jamie J. Klappa, A. Rich, & K. McNeill, 2002).

Supramolecular Chemistry

The study of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveals the importance of C-H⋯N, C-H⋯π, and π⋯π interactions in their crystal packing. These interactions result in diverse molecular conformations and assemblies, contributing to the understanding of supramolecular architecture and its potential applications in material science and molecular recognition (C. Lai, F. Mohr, & E. Tiekink, 2006).

Coordination Chemistry

The coordination chemistry of 2,6-bis(pyrazolyl)pyridines, related to the query compound, offers insights into their use as versatile terpyridine analogues. These ligands have been employed in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions. This research illuminates the potential of pyridine-derived ligands in designing functional materials and sensors (M. Halcrow, 2005).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(3-methylpyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-12-4-2-10-17-16(12)20-14-8-6-13(7-9-14)18-11-3-5-15(18)19/h2,4,10,13-14H,3,5-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXVTDAICNEALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCC(CC2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2827028.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827030.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2827034.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)